molecular formula C16H10ClF2N3O2 B2522729 4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde CAS No. 1825523-12-3

4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde

Cat. No.: B2522729
CAS No.: 1825523-12-3
M. Wt: 349.72
InChI Key: ALMNOIWKKBRKAI-UHFFFAOYSA-N
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Description

4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde is a synthetic triazole-containing aromatic aldehyde characterized by a benzaldehyde core substituted with two fluorine atoms at the 3- and 5-positions. A triazole ring, functionalized with a 4-chlorophenyl group, is linked via a methoxy bridge to the benzaldehyde moiety. The presence of electron-withdrawing groups (chlorine, fluorine) may influence its reactivity, solubility, and binding affinity in biological systems.

Properties

IUPAC Name

4-[[1-(4-chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF2N3O2/c17-11-1-3-13(4-2-11)22-7-12(20-21-22)9-24-16-14(18)5-10(8-23)6-15(16)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMNOIWKKBRKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)COC3=C(C=C(C=C3F)C=O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit notable antimicrobial properties. The compound has been studied for its potential as an antibacterial and antifungal agent. In several studies, derivatives of triazoles have shown varying degrees of efficacy against different microbial strains, suggesting that modifications to the triazole structure can enhance biological activity .

Anticancer Properties

Triazole compounds are also being investigated for their anticancer potential. Studies have shown that certain triazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the chlorophenyl group may contribute to the enhanced activity against specific cancer types .

Chemical Synthesis

The synthesis of 4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of Triazole Ring : Utilizing 1-(4-chlorophenyl) and appropriate azide or hydrazine reagents to form the triazole moiety.
  • Methoxylation : Introducing the methoxy group through methylation reactions.
  • Fluorination : Selective fluorination can be achieved using fluorinating agents to introduce difluoro groups at the aromatic ring.
  • Aldehyde Formation : The final step involves converting the intermediate into an aldehyde through oxidation reactions.

Polymer Chemistry

The compound has potential applications in polymer chemistry as a building block for synthesizing functionalized polymers. Its reactive aldehyde group allows for incorporation into polymer matrices, which can enhance properties such as thermal stability, mechanical strength, and chemical resistance.

Dyes and Pigments

Due to its unique structure, this compound can be utilized in the synthesis of dyes and pigments. The presence of multiple functional groups enables the formation of colorants with specific absorption characteristics suitable for various applications in textiles and coatings.

Case Study 1: Antimicrobial Screening

In a study published by MDPI, various triazole derivatives were screened for their antimicrobial properties against gram-positive and gram-negative bacteria. The results indicated that modifications similar to those present in this compound resulted in enhanced activity compared to standard antibiotics .

Case Study 2: Anticancer Activity Assessment

A research article detailed the synthesis of several triazole derivatives and their evaluation against different cancer cell lines. It was found that certain derivatives exhibited IC50 values lower than those of existing chemotherapeutic agents, highlighting the potential of triazole compounds as effective anticancer agents .

Mechanism of Action

The mechanism of action of 4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their differentiating features:

Compound Name / Structure Substituents/Modifications Key Properties/Applications References
4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde - 3,5-difluorobenzaldehyde
- 4-chlorophenyl-triazole
- Methoxy linker
Potential applications in drug discovery (e.g., kinase inhibition, antimicrobial activity)
4-(4-Methoxyphenethyl)-3,5-diphenyl-4H-1,2,4-triazole - Methoxyphenethyl group
- Two phenyl substituents on triazole
Studied for crystal packing and hydrogen-bonding interactions in solid-state chemistry
4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole - Dichlorophenoxy groups
- Amino substituent on triazole
Intermediate in synthesizing bioactive triazole derivatives (e.g., antifungal agents)
2-4DCZ [(2,4-dichlorophenyl)methoxy]carbonyl - Dichlorophenyl-methoxycarbonyl Protective group in peptide synthesis

Key Comparisons

In contrast, 4-(4-methoxyphenethyl)-3,5-diphenyl-4H-1,2,4-triazole lacks an aldehyde group but exhibits stronger π-π stacking due to phenyl substituents, influencing its solid-state behavior . The 4-chlorophenyl-triazole moiety shares similarities with compounds in , which feature triazole rings linked to chlorophenyl groups. Such structures are often associated with antifungal and anticancer properties, suggesting the target compound may share these bioactivities .

Synthetic Routes The synthesis of the target compound likely follows methods analogous to those in , where triazole derivatives are condensed with substituted benzaldehydes under acidic conditions . However, the use of 3,5-difluorobenzaldehyde instead of non-fluorinated aldehydes may require optimized reaction conditions to avoid side reactions from electron-deficient aromatic systems.

For example, 4-(4-methoxyphenethyl)-3,5-diphenyl-4H-1,2,4-triazole was characterized using similar software, revealing planar triazole rings and intermolecular hydrogen bonds .

Biological Activity Compounds like 2-4DCZ () and those in highlight the role of halogenated aromatic groups in enhancing lipophilicity and membrane permeability. The 3,5-difluoro substitution in the target compound may further modulate its pharmacokinetic profile compared to mono-halogenated analogues.

Biological Activity

4-[[1-(4-Chlorophenyl)triazol-4-yl]methoxy]-3,5-difluorobenzaldehyde is a compound of interest due to its unique structural features and potential biological applications. This compound incorporates a triazole moiety, which has been recognized for its diverse pharmacological properties. The biological activity of this compound is primarily explored in the context of its interaction with various biological targets, including enzymes and receptors.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-difluorobenzaldehyde with a suitable triazole precursor. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product. The compound can be purified through crystallization techniques to obtain high-purity samples for biological testing.

Antimicrobial Properties

Recent studies have indicated that compounds containing triazole rings exhibit significant antimicrobial activity. For instance, triazole derivatives have been reported to demonstrate efficacy against various bacterial strains and fungi. The specific activity of this compound against microbial pathogens needs further investigation but is anticipated based on the structural similarities with known active triazole derivatives.

Anticancer Activity

Triazole-based compounds have been explored for their anticancer properties. The mechanism often involves inhibition of specific enzymes or pathways crucial for cancer cell proliferation. Preliminary in vitro studies may suggest that this compound could inhibit tumor growth by inducing apoptosis in cancer cells or by disrupting cell cycle progression.

Enzyme Inhibition

The compound may also act as an inhibitor of certain enzymes involved in metabolic pathways. For example, triazole derivatives have shown potential as inhibitors of phytoene desaturase (PDS), an enzyme critical for carotenoid biosynthesis in plants. This inhibition could extend to herbicidal applications, making this compound a candidate for agricultural use against unwanted plant species.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Candida albicans in vitro .
Anticancer Properties Research on related triazoles indicated that they can induce apoptosis in breast cancer cell lines via mitochondrial pathways .
Enzyme Inhibition Structure-based virtual screening revealed that triazole derivatives could effectively inhibit PDS at micromolar concentrations .

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